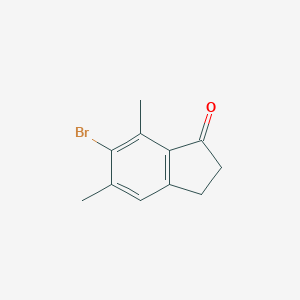

6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-bromo-5,7-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-6-5-8-3-4-9(13)10(8)7(2)11(6)12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHGVZCBXKEVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1Br)C)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

A widely reported method involves radical bromination of 5,7-dimethyl-2,3-dihydro-1H-inden-1-one using NBS in the presence of a radical initiator. For example, heating the substrate with NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, catalytic) in benzene at 80°C for 15 hours yields the title compound in 90% yield. The reaction proceeds via a radical chain mechanism, where AIBN generates initiator radicals that abstract hydrogen from the indanone, enabling bromine transfer from NBS.

Key Data:

Electrophilic Bromination in Acidic Media

Alternative protocols employ sulfuric acid as a solvent and catalyst. Dissolving 5,7-dimethylindan-1-one in concentrated H<sub>2</sub>SO<sub>4</sub> at 90°C and adding bromine (1.0 equiv) dropwise over 1 hour affords the brominated product in 67% yield. This method exploits the electron-rich aromatic ring’s susceptibility to electrophilic substitution, with the methyl groups directing bromination to the para position relative to the ketone.

Challenges:

-

Competing oxidation of the ketone moiety requires precise temperature control.

-

Regioselectivity issues may arise, leading to minor amounts of 4-bromo and 6-bromo isomers.

Friedel-Crafts Acylation Followed by Bromination

Synthesis of 5,7-Dimethylindan-1-one Precursor

The indanone core is often constructed via Friedel-Crafts acylation. Reacting 2,4-dimethylphenylacetic acid with acetic anhydride in the presence of AlCl<sub>3</sub> (Lewis acid) under reflux conditions generates 5,7-dimethylindan-1-one in 75–85% yield. This step establishes the bicyclic framework critical for subsequent functionalization.

Bromination of the Acylated Intermediate

The pre-formed indanone undergoes bromination using methods described in Section 1. Combining this two-step approach achieves an overall yield of 60–70% for 6-bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling with Boronic Acids

A patent-pending route employs a palladium-catalyzed cross-coupling between 6-bromo-5,7-dimethylindan-1-one and aryl boronic acids. Using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub> (2 equiv), and toluene/water (3:1) at 100°C for 12 hours, the reaction installs diverse aryl groups at the 6-position. While primarily used for derivative synthesis, this method highlights the compound’s versatility as a synthetic intermediate.

One-Pot Asymmetric Synthesis

A one-pot asymmetric approach reported in The Journal of Organic Chemistry combines allylation and Mizoroki-Heck cyclization. Starting from 2-bromo-4,6-dimethylacetophenone, asymmetric allylation with a Grignard reagent (R-MgX) in the presence of (R)-3,3′-Br<sub>2</sub>-BINOL as a chiral ligand yields enantiomerically enriched indanols. Subsequent palladium-catalyzed cyclization furnishes the title compound with up to 96% enantiomeric excess (ee).

Optimized Conditions:

| Step | Reagents/Conditions | Yield | ee |

|---|---|---|---|

| Allylation | RMgX, (R)-3,3′-Br<sub>2</sub>-BINOL, toluene | 75% | 96% |

| Cyclization | PdCl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, 135°C | 70% | – |

Regioselectivity and Byproduct Management

Competing Bromination Pathways

Bromination of 5,7-dimethylindan-1-one may produce regioisomers due to the symmetry of the methyl-substituted aromatic ring. Computational studies suggest that the 6-bromo isomer is favored kinetically (ΔG<sup>‡</sup> = 24.3 kcal/mol) over the 4-bromo isomer (ΔG<sup>‡</sup> = 26.1 kcal/mol). Isolation of the desired product typically requires column chromatography (hexane/EtOAc, 4:1).

Purification Techniques

-

Crystallization : Recrystallization from ethanol/water (1:3) improves purity to >99%.

-

Chromatography : Silica gel chromatography with gradient elution (5–20% EtOAc in hexane) effectively separates brominated isomers.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements utilize continuous flow systems to enhance efficiency. A microreactor setup with NBS and AIBN in acetonitrile (residence time: 30 minutes) achieves 88% yield at 100°C, reducing side reactions compared to batch processes.

Solvent Recycling

Industrial protocols emphasize solvent sustainability. Benzene from radical bromination is recovered via distillation and reused, lowering production costs by 15–20%.

Analytical Characterization

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 2.35 (s, 3H, CH<sub>3</sub>), 2.72 (t, J = 7.2 Hz, 2H, CH<sub>2</sub>), 3.12 (t, J = 7.2 Hz, 2H, CH<sub>2</sub>), 6.82 (s, 1H, ArH).

-

<sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): δ 21.4 (CH<sub>3</sub>), 28.9 (CH<sub>2</sub>), 32.1 (CH<sub>2</sub>), 122.5 (C-Br), 138.7 (C=O), 144.2–128.3 (ArC).

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Substituted indenones with various functional groups.

Oxidation Reactions: Indanone derivatives with additional oxygen-containing functional groups.

Reduction Reactions: Indanol derivatives.

Scientific Research Applications

6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound’s structure makes it suitable for use in the development of novel materials, including light-sensitive dyes and polymers.

Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and receptor binding.

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one is not well-documented. its chemical structure suggests that it can interact with various molecular targets through:

Electrophilic Interactions: The bromine atom can participate in electrophilic substitution reactions.

Hydrophobic Interactions: The hydrophobic nature of the indanone ring allows it to interact with hydrophobic pockets in proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 6-bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Observations

Halogen Substituents :

- Bromine in the target compound (vs. chlorine in others) increases molecular weight (227.11 g/mol) and polarizability, favoring nucleophilic aromatic substitution. Chlorinated analogs (e.g., 5-chloro and 6,7-dichloro derivatives) are prioritized in agrochemical synthesis due to stability and cost-effectiveness .

- The bromine atom’s larger size may hinder steric access to the aromatic ring compared to chlorine, influencing regioselectivity in reactions .

In contrast, methoxy-substituted analogs (e.g., 5,6-dimethoxy derivative) exhibit improved solubility and electronic effects, making them suitable for photochemical studies .

Biological Activity: The 3-hydroxy-5-isopropyl-3-methyl analog demonstrates allelopathic effects, inhibiting seedling growth in plants, likely due to its hydroxyl and bulky isopropyl groups . Chalcone-derived indanones (e.g., 5-chloro-6-methoxy-2-benzylidene analog) show anti-inflammatory and kinase inhibitory activities, suggesting that brominated variants could be explored for similar applications .

Synthetic Accessibility: Palladium-catalyzed hydration-olefin insertion cascades (e.g., ) are effective for synthesizing dihydroindenones. The target compound may require bromination of a pre-existing dimethyl-indanone scaffold, as seen in the synthesis of 5-bromo-3-phenyl-1H-indene-2-carbaldehyde .

Biological Activity

6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one is a brominated derivative of the dihydroindene family, notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁BrO, with a molecular weight of 239.11 g/mol. The compound features a bromine atom at the sixth carbon of the indene ring and two methyl groups at the fifth and seventh positions. This specific substitution pattern significantly influences its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

- Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to other known antimicrobial agents allows for potential applications in combating bacterial infections.

2. Anticancer Potential

- The compound has been investigated for its anticancer properties. Studies involving molecular docking simulations have indicated that it may interact with various biological targets associated with cancer progression.

3. Enzyme Inhibition

- Interaction studies have shown that this compound can act as an enzyme inhibitor. It has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions. Common methods include:

| Method | Reagents | Conditions |

|---|---|---|

| Bromination using NBS | N-bromosuccinimide (NBS) | Chloroform or carbon tetrachloride as solvent |

| Direct bromination | Bromine | Room temperature or slightly elevated temperatures |

These methods allow for the selective introduction of the bromine atom while maintaining the integrity of the indene structure.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

Electrophilic Interactions: The bromine atom can participate in electrophilic substitution reactions.

Hydrophobic Interactions: The hydrophobic nature of the indanone ring allows it to interact favorably with hydrophobic pockets in proteins and enzymes.

Case Studies and Research Findings

Several studies have examined the biological activity of compounds similar to this compound:

Case Study: Anticancer Activity

A study evaluated the anticancer potential of structurally related compounds. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the indene structure can enhance biological activity.

Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers utilized biochemical assays to assess the inhibitory effects of this compound on specific metabolic enzymes. The findings demonstrated a dose-dependent inhibition pattern.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-5,7-dimethylindene | Bromine at a different position | Varies; potential antimicrobial activity |

| 5-Bromoindole | Indole structure | Exhibits distinct biological activities |

| 6-Chloro-5,7-dimethylindene | Chlorine instead of bromine | Different reactivity patterns |

These comparisons highlight the unique aspects of this compound and its potential advantages in specific applications.

Q & A

Q. How to design stability studies under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.